

# Application Notes and Protocols: Copper-Catalyzed Reactions for Benzofuran Synthesis

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## Compound of Interest

Compound Name: *Benzofuran-2,3-dione*

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The benzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of benzofurans is of significant interest to the scientific community. Copper-catalyzed reactions have emerged as a powerful tool in this regard, offering mild reaction conditions, broad substrate scope, and high functional group tolerance. This document provides detailed application notes and protocols for three prominent copper-catalyzed methods for benzofuran synthesis, intended to be a valuable resource for researchers in organic synthesis and drug discovery.

## Introduction to Copper-Catalyzed Benzofuran Synthesis

Benzofuran and its derivatives exhibit a remarkable range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. Their unique electronic and photophysical properties also make them valuable components in organic electronics. Traditional methods for benzofuran synthesis often require harsh conditions, multi-step procedures, and limited substrate scope. In contrast, copper catalysis offers an attractive alternative, enabling the construction of the benzofuran core through various strategies, including intramolecular C-O bond formation, tandem reactions, and oxidative cyclizations. The methodologies presented herein have been selected for their efficiency, versatility, and potential for broad applicability in a research setting.

# Method 1: Intramolecular Dehydrogenative C-O Coupling for the Synthesis of Benzothieno[3,2-b]benzofurans

This method, developed by Ai and coworkers, provides an efficient route to benzothieno[3,2-b]benzofurans via a copper-mediated intramolecular dehydrogenative C-H/O-H coupling. This approach is particularly noteworthy for its excellent yields and the ability to construct multi-fused ring systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Reaction Scheme: Experimental Protocol

General Procedure for the Synthesis of 2-(Benzo[b]thiophen-2-yl)phenols (Starting Materials):

The 2-(benzo[b]thiophen-2-yl)phenol starting materials can be synthesized via a Suzuki coupling reaction. A general procedure is as follows:

- To a solution of 2-bromobenzo[b]thiophene (1.0 equiv.), a substituted 2-hydroxyphenylboronic acid (1.2 equiv.), and  $\text{Pd}(\text{PPh}_3)_4$  (0.03 equiv.) in a mixture of toluene (10 mL/mmol of boronic acid) and ethanol (2.5 mL/mmol of boronic acid) is added a 2 M aqueous solution of  $\text{Na}_2\text{CO}_3$  (2.5 equiv.).
- The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.
- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 2-(benzo[b]thiophen-2-yl)phenol.

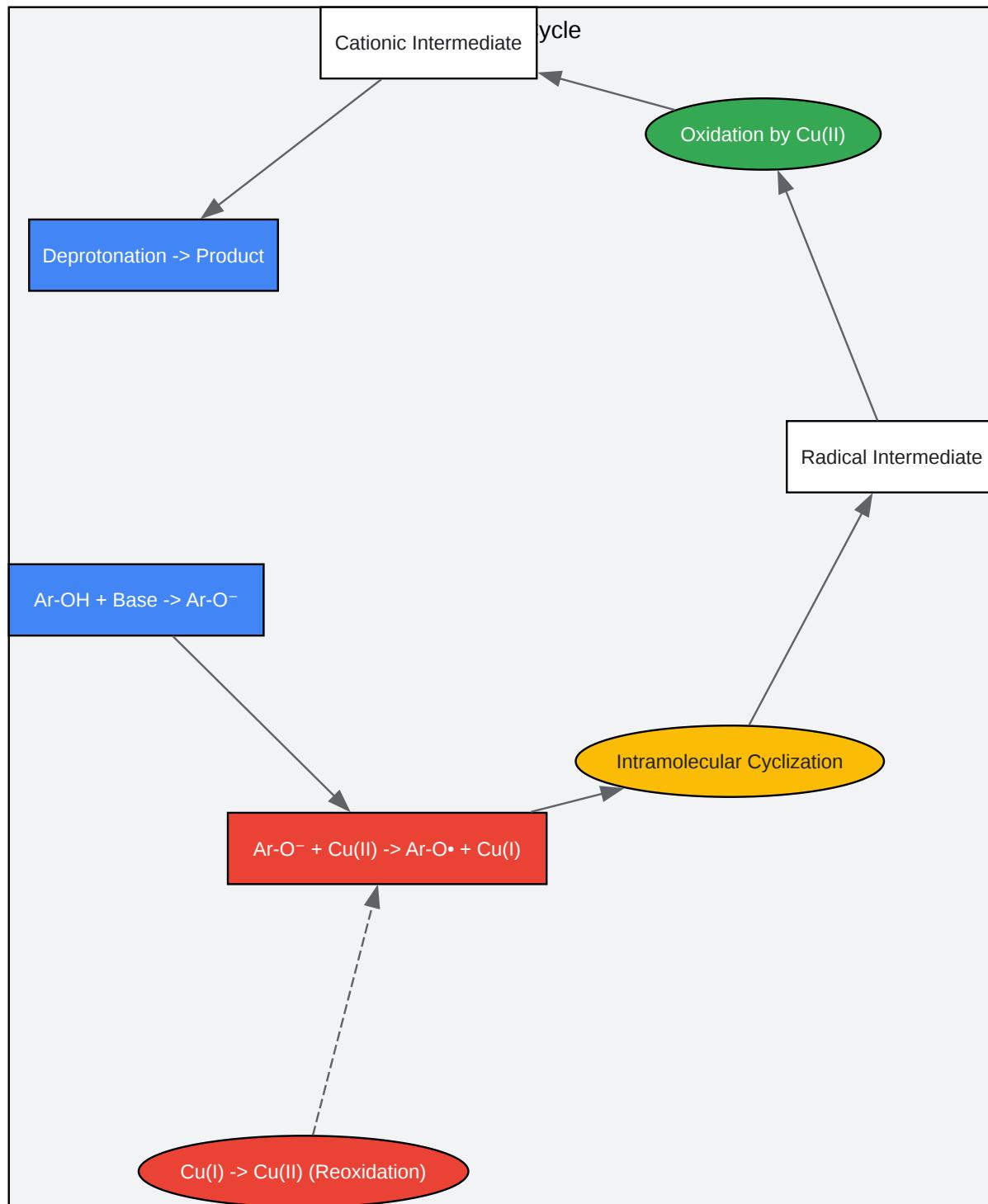
General Procedure for the Copper-Mediated Intramolecular Dehydrogenative C-O Coupling:

- To a dried Schlenk tube are added the 2-(benzo[b]thiophen-2-yl)phenol substrate (0.2 mmol, 1.0 equiv.), Cu(OAc)<sub>2</sub> (0.4 mmol, 2.0 equiv.), and Cs<sub>2</sub>CO<sub>3</sub> (0.4 mmol, 2.0 equiv.).
- The tube is evacuated and backfilled with oxygen (this can be repeated three times).
- Anhydrous pyridine (2.0 mL) is added, and the mixture is stirred at 120 °C for 12 hours under an oxygen atmosphere (balloon).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with CH<sub>2</sub>Cl<sub>2</sub>.
- The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the corresponding benzothieno[3,2-b]benzofuran.

## Quantitative Data Summary

Entry	Substrate (R group on phenol)	Product	Yield (%)
1	H	Benzothieno[3,2-b]benzofuran	85
2	4-Methyl	8-Methylbenzothieno[3,2-b]benzofuran	91
3	4-tert-Butyl	8-tert-Butylbenzothieno[3,2-b]benzofuran	88
4	4-Methoxy	8-Methoxybenzothieno[3,2-b]benzofuran	75
5	4-Fluoro	8-Fluorobenzothieno[3,2-b]benzofuran	82
6	4-Chloro	8-Chlorobenzothieno[3,2-b]benzofuran	78
7	4-Bromo	8-Bromobenzothieno[3,2-b]benzofuran	76
8	3-Methyl	9-Methylbenzothieno[3,2-b]benzofuran	89

## Proposed Catalytic Cycle



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Caption: Proposed mechanism for the copper-mediated dehydrogenative C-O coupling.

## Method 2: One-Pot Tandem Synthesis from o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides

This versatile one-pot reaction, reported by Liu and Wan, allows for the rapid construction of functionalized benzofurans from readily available starting materials.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> The process involves a copper-catalyzed cascade of allene formation, oxa-Michael addition, and C-arylation.

### Reaction Scheme: Experimental Protocol

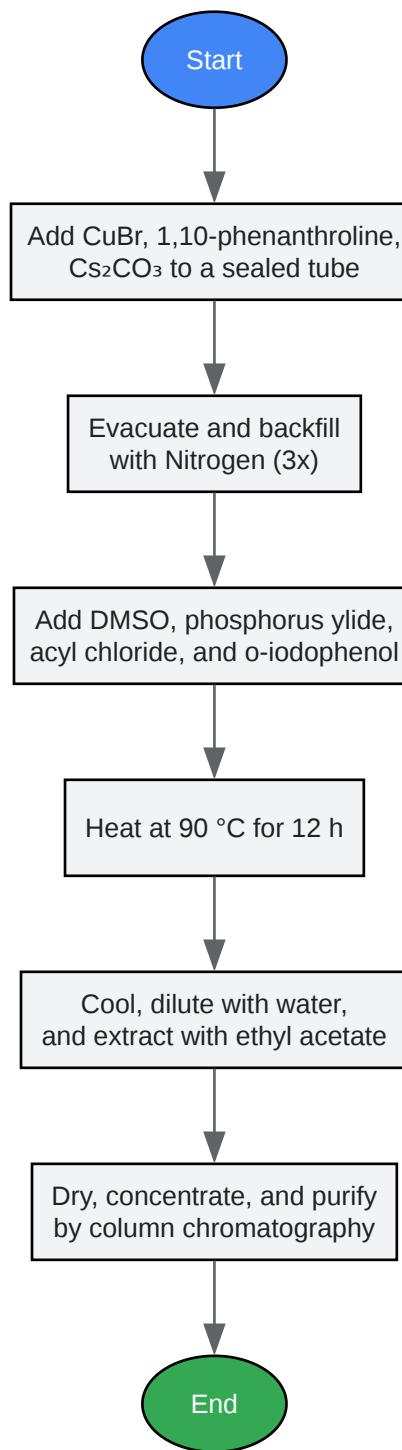
General Procedure for the One-Pot Synthesis of Benzofurans:

- To a sealed tube are added CuBr (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (0.6 mmol, 3.0 equiv.).
- The tube is evacuated and backfilled with nitrogen (this can be repeated three times).
- Anhydrous DMSO (2.0 mL) is added, followed by the phosphorus ylide (0.3 mmol, 1.5 equiv.), acyl chloride (0.24 mmol, 1.2 equiv.), and o-iodophenol (0.2 mmol, 1.0 equiv.).
- The tube is sealed, and the reaction mixture is stirred at 90 °C for 12 hours.
- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired benzofuran.

### Quantitative Data Summary

Entry	O-Iodophenol (R <sup>1</sup> )	Acyl Chloride (R <sup>2</sup> )	Phosphorus Ylide (R <sup>3</sup> )	Product	Yield (%)
1	H	Acetyl chloride	(Triphenylphosphoranylidene)methane	2-Methyl-3-vinylbenzofuran	78
2	4-Me	Propionyl chloride	(Triphenylphosphoranylidene)methane	5-Methyl-2-ethyl-3-vinylbenzofuran	82
3	4-OMe	Butyryl chloride	(Triphenylphosphoranylidene)methane	5-Methoxy-2-propyl-3-vinylbenzofuran	75
4	4-Cl	Acetyl chloride	(Triphenylphosphoranylidene)ethane	5-Chloro-2,3-dimethylbenzofuran	72
5	H	Benzoyl chloride	(Triphenylphosphoranylidene)methane	2-Phenyl-3-vinylbenzofuran	65
6	4-F	Acetyl chloride	(Triphenylphosphoranylidene)methane	5-Fluoro-2-methyl-3-vinylbenzofuran	76
7	H	Cyclohexane carbonyl chloride	(Triphenylphosphoranylidene)methane	2-Cyclohexyl-3-vinylbenzofuran	70
8	5-Br	Acetyl chloride	(Triphenylphosphoranylidene)methane	6-Bromo-2-methyl-3-vinylbenzofuran	68

## Experimental Workflow



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Caption: Workflow for the one-pot tandem synthesis of benzofurans.

# Method 3: Aerobic Oxidative Cyclization of Phenols and Alkynes

This method, reported by Zeng, Jiang, and coworkers, provides a regioselective synthesis of polysubstituted benzofurans using molecular oxygen as the terminal oxidant, representing a greener approach to benzofuran synthesis.[\[8\]](#)

## Reaction Scheme: Experimental Protocol

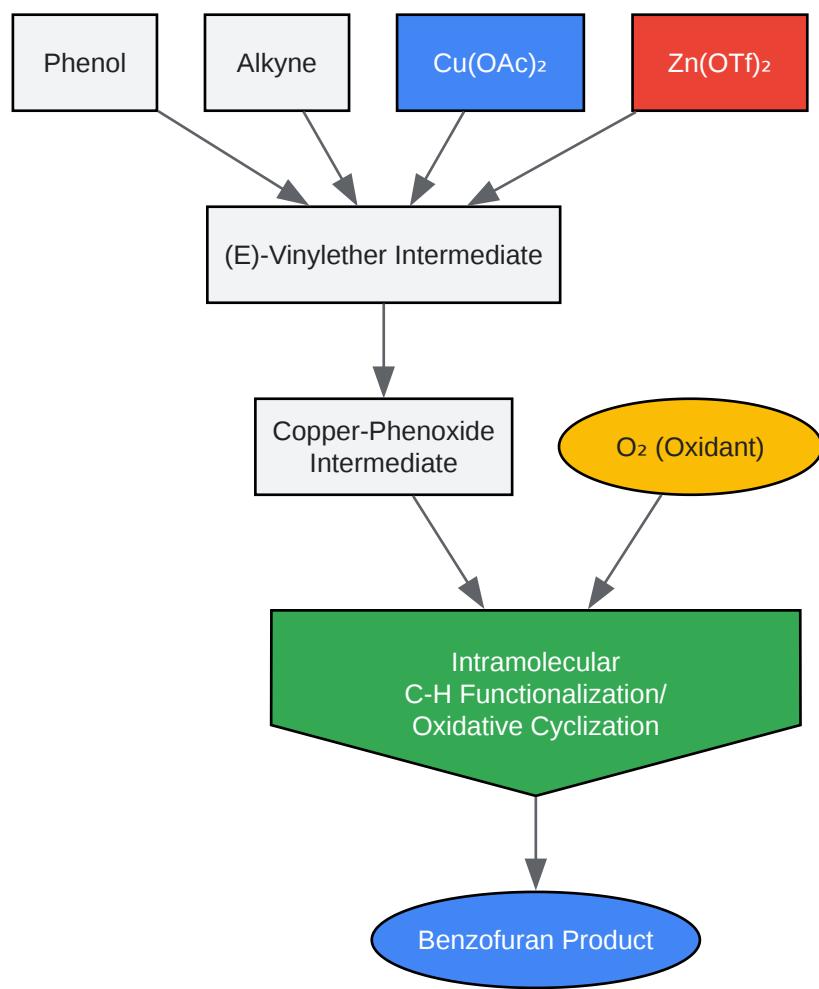
General Procedure for the Aerobic Oxidative Cyclization:

- A mixture of the phenol (0.5 mmol, 1.0 equiv.), alkyne (0.6 mmol, 1.2 equiv.), Cu(OAc)<sub>2</sub> (0.05 mmol, 10 mol%), and Zn(OTf)<sub>2</sub> (0.1 mmol, 20 mol%) in 1,2-dichloroethane (DCE) (3.0 mL) is stirred in a sealed tube under an oxygen atmosphere (balloon).
- The reaction mixture is heated at 120 °C for 24 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired benzofuran.

## Quantitative Data Summary

Entry	Phenol (R <sup>1</sup> )	Alkyne (R <sup>2</sup> =R <sup>3</sup> )	Product	Yield (%)
1	Phenol	Phenyl	2,3-Diphenylbenzofuran	85
2	p-Cresol	Phenyl	5-Methyl-2,3-diphenylbenzofuran	88
3	p-Methoxyphenol	Phenyl	5-Methoxy-2,3-diphenylbenzofuran	78
4	p-Chlorophenol	Phenyl	5-Chloro-2,3-diphenylbenzofuran	75
5	Phenol	p-Tolyl	2,3-Di(p-tolyl)benzofuran	82
6	Phenol	Ethyl	2,3-Diethylbenzofuran	65
7	Naphth-2-ol	Phenyl	2,3-Diphenylnaphtho[2,1-b]furan	72
8	Phenol	Propyl	2,3-Dipropylbenzofuran	68

## Proposed Logical Relationship of the Catalytic Process

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Caption: Key steps in the aerobic oxidative cyclization for benzofuran synthesis.

## Conclusion and Future Outlook

The copper-catalyzed methodologies presented in these application notes offer powerful and versatile strategies for the synthesis of a diverse range of benzofuran derivatives. These methods provide significant advantages over traditional approaches in terms of efficiency, functional group tolerance, and, in some cases, environmental impact. For researchers in drug development, these protocols can facilitate the rapid generation of compound libraries for biological screening. For scientists in materials science, these methods provide access to novel  $\pi$ -conjugated systems with potential applications in organic electronics. Future research in this area will likely focus on the development of even more sustainable and enantioselective

copper-catalyzed methodologies for benzofuran synthesis, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

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